molecular formula C17H11FO2 B6364577 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% CAS No. 1182766-64-8

4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95%

Cat. No. B6364577
CAS RN: 1182766-64-8
M. Wt: 266.27 g/mol
InChI Key: XTKQWSTYFZWQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% (4-FNB) is a synthetic organic compound composed of a fluoro-substituted benzene ring and a naphthalene moiety. It is a white, crystalline solid. 4-FNB has a variety of applications in the field of organic chemistry, and has been used as a building block for the synthesis of various organic compounds. In addition, 4-FNB has been explored for its potential use in the treatment of a variety of diseases, including cancer, and is being further investigated for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% has been used as a building block for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. In addition, 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% has been used in the synthesis of various pharmaceuticals, including antifungal agents, and in the synthesis of various natural products, such as terpenes and steroids.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% is not yet fully understood. However, it is believed to involve the formation of a stable cationic intermediate, which then undergoes a ring-opening reaction to form the desired product. This reaction is believed to be catalyzed by the presence of a base, such as sodium ethoxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% are not yet fully understood. However, studies have shown that 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% has the potential to inhibit the growth of certain cancer cells, including those of renal cell carcinoma, melanoma, and colorectal cancer. In addition, 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects, as well as to modulate immune system function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% in laboratory experiments include its high purity, ease of synthesis, and wide range of applications. The main limitation of using 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% in laboratory experiments is its potential toxicity, which can be mitigated by using appropriate safety protocols.

Future Directions

For the use of 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% include further exploration of its potential use in the treatment of cancer and other diseases. In addition, further research is needed to gain a better understanding of the biochemical and physiological effects of 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95%, as well as to determine the potential toxic effects of the compound. Further research is also needed to explore the potential of 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% as a building block for the synthesis of various organic compounds. Finally, further research is needed to explore the potential of 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% as a reagent for the synthesis of various heterocyclic compounds.

Synthesis Methods

4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% can be synthesized in a number of ways, including by the reaction of 4-fluoronitrobenzene with sodium naphthalenide in the presence of sodium ethoxide. This method yields 4-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% in a 95% purity. Other methods of synthesis include the reaction of 4-fluoronitrobenzene with sodium naphthalenide in the presence of potassium carbonate, and the reaction of 4-fluoronitrobenzene with sodium naphthalenide in the presence of sodium hydroxide.

properties

IUPAC Name

4-fluoro-2-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-14-7-8-15(17(19)20)16(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKQWSTYFZWQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681159
Record name 4-Fluoro-2-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1182766-64-8
Record name 4-Fluoro-2-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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